molecular formula C8H5FN4O2S B13701197 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B13701197
M. Wt: 240.22 g/mol
InChI Key: YIFGIQJYKFFBDZ-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is a chemical compound of significant interest in scientific research, built upon the versatile 1,3,4-thiadiazole heterocyclic scaffold. This structure is recognized for its strong aromaticity and the presence of the =N-C-S- moiety, which contribute to its notable in vivo stability and low toxicity in higher vertebrates, making it an excellent candidate for drug discovery . The compound features a 2-amino group, which serves as a key reactive site for further derivatization, allowing researchers to synthesize a diverse array of analogs for structure-activity relationship (SAR) studies . The 1,3,4-thiadiazole core is a established bioisostere of pyrimidine and pyridazine rings, commonly found in nucleic acids and pharmacologically active molecules . This characteristic, combined with the sulfur atom in its structure, grants high liposolubility, promoting good oral absorption, cell permeability, and overall bioavailability for potential therapeutic agents . Furthermore, derivatives of this scaffold can form mesoionic systems—despite being neutral overall—enabling them to cross cellular membranes efficiently and interact strongly with biomolecules like proteins and DNA . Key Research Areas & Biological Activities: This compound is primarily valuable as a precursor or lead structure in medicinal chemistry. The 1,3,4-thiadiazole scaffold is associated with a remarkably broad spectrum of biological activities, extensively documented in scientific literature . Relevant research applications for derivatives of this amine include: • Antimicrobial Development: 2-Amino-1,3,4-thiadiazole derivatives have demonstrated promising antibacterial and antifungal properties, with some exhibiting activity superior to standard drugs, making them crucial in the fight against resistant pathogens . • Anticancer Research: The 2-amino-1,3,4-thiadiazole moiety possesses intrinsic cytostatic properties. Numerous derivatives have been explored as potential anticancer agents, showing activity against various cell lines, including breast, lung, and colon cancers, often through mechanisms like carbonic anhydrase inhibition . • Central Nervous System (CNS) Disorders: The scaffold is a known pharmacophore for anticonvulsant agents. Key features like a hydrogen bonding domain, a hydrophobic aryl ring, and an electron-donor group allow these compounds to potentially prevent abnormal neuronal firing, for instance, via the GABA A pathway . • Functional Materials: Beyond pharmacology, structurally related 1,3,4-thiadiazole derivatives have been incorporated into biopolymer films (e.g., starch) as functional nanofillers, where they can exhibit unique photophysical properties such as aggregation-induced emission (AIE), leading to dual fluorescence . This opens avenues for applications in sensors and optoelectronics. Notice: This product is intended for research and further manufacturing use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H5FN4O2S

Molecular Weight

240.22 g/mol

IUPAC Name

5-(4-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C8H5FN4O2S/c9-4-1-2-5(6(3-4)13(14)15)7-11-12-8(10)16-7/h1-3H,(H2,10,12)

InChI Key

YIFGIQJYKFFBDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])C2=NN=C(S2)N

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of 5-(4-fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine generally proceeds via the following key steps:

  • Formation of Thiosemicarbazones: An aldehyde or acid derivative bearing the fluoronitrophenyl substituent is reacted with thiosemicarbazide to form thiosemicarbazone intermediates.
  • Oxidative Cyclization: The thiosemicarbazone undergoes cyclization in the presence of an oxidizing agent such as ferric chloride under reflux conditions to yield the 1,3,4-thiadiazole ring system.
  • Isolation and Purification: The resulting thiadiazole amine is isolated by filtration, neutralization, and recrystallization from suitable solvents like alcohols.

This methodology is supported by literature describing the synthesis of similar 5-substituted 1,3,4-thiadiazol-2-amines, including those with fluorophenyl and nitrophenyl substituents.

Detailed Preparation Procedure

Step 1: Preparation of Thiosemicarbazone Intermediate

  • A warm alcoholic solution of 4-fluoro-2-nitrobenzaldehyde (or corresponding acid derivative) is mixed with an aqueous solution of thiosemicarbazide.
  • Glacial acetic acid (~5%) is added as a catalyst.
  • The mixture is refluxed for approximately 2 hours.
  • Upon cooling, the thiosemicarbazone precipitates and is collected by filtration.
  • The intermediate is purified by recrystallization from alcohol.

Step 2: Cyclization to 1,3,4-Thiadiazole

  • The isolated thiosemicarbazone is suspended in aqueous medium.
  • Ferric chloride solution is added slowly with constant stirring.
  • The reaction mixture is refluxed at 80–90°C for 45 minutes to 1 hour.
  • After completion, the mixture is filtered to remove insolubles.
  • Citric acid and sodium citrate are added to adjust pH and facilitate crystallization.
  • The solution is divided and neutralized with 10% ammonia solution to precipitate the thiadiazole amine.
  • The solid product is filtered, dried, and recrystallized from alcohol to yield pure this compound.

Reaction Scheme Summary

Step Reactants Conditions Product
1 4-Fluoro-2-nitrobenzaldehyde + thiosemicarbazide + acetic acid Reflux in ethanol, 2 h Thiosemicarbazone intermediate
2 Thiosemicarbazone + Ferric chloride Reflux in aqueous solution, 80–90°C, 45–60 min This compound

Characterization and Validation

The synthesized compound is typically characterized by the following techniques to confirm structure and purity:

Alternative Synthetic Routes and Variations

While the ferric chloride-mediated cyclization of thiosemicarbazones is the most common method, alternative approaches include:

Research Findings and Notes on Preparation

  • The cyclization reaction is efficient, providing good to excellent yields of stable thiadiazole amines.
  • The compounds are generally non-hygroscopic, stable at room temperature, and soluble in organic solvents such as methanol, ethanol, dimethyl sulfoxide, and dimethylformamide.
  • Structural confirmation by spectral methods ensures the formation of the thiadiazole ring and correct substitution pattern.
  • The presence of the fluorine and nitro substituents influences the electronic properties and potentially the biological activities of the compound.
  • The compound’s ability to form hydrogen bonds (e.g., N–H···N) in the crystal lattice has been confirmed by X-ray crystallography, which may affect its solid-state properties and interactions.

Summary Table of Preparation Methods

Parameter Description/Details
Starting Materials 4-Fluoro-2-nitrobenzaldehyde or 2-fluoro-4-nitrobenzoic acid, thiosemicarbazide
Key Reagents Ferric chloride (oxidant), acetic acid (catalyst), ammonia solution (neutralization)
Solvents Ethanol (for thiosemicarbazone formation), water (for cyclization), alcohol (for recrystallization)
Reaction Conditions Reflux at 80–90°C, 45–120 minutes depending on step
Yield Good to excellent (typically >70%)
Purification Filtration, recrystallization from alcohol
Characterization Techniques FTIR, ¹H NMR, ¹³C NMR, LC-MS, melting point, X-ray diffraction (for crystal structure)
Stability and Solubility Stable at room temperature, soluble in common organic solvents, insoluble in water

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride.

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products Formed

    Reduction: 5-(4-Fluoro-2-aminophenyl)-1,3,4-thiadiazol-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiadiazole ring.

Scientific Research Applications

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It may be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The presence of the nitro group and the thiadiazole ring can facilitate interactions with biological targets through hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Variations

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of 1,3,4-Thiadiazole Derivatives
Compound Name Substituents Biological Activity Key Findings Reference
5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine 4-fluoro-2-nitrophenyl Insecticidal, fungicidal Dihedral angle 27.1°, hydrogen bonds enhance stability; nitro group facilitates H-bonding .
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2-amine 4-chlorophenyl Anticancer (MCF-7, HeLa) Ultrasound-assisted synthesis yields 32.7–55.3 µM GI50 against cancer cell lines; chloro substituent enhances lipophilicity .
5-((4-Fluorobenzyl)thio)-1,3,4-thiadiazol-2-amine 4-fluorobenzylthio Not explicitly reported Molecular weight 241.302 g/mol; sulfur linkage may improve membrane permeability .
5-[4-Chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine Chlorophenoxy, ethyl Anticonvulsant ED50 20.11 mg/kg (MES test); dual chloro groups enhance potency via hydrophobic interactions .
Schiff bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine Fluorophenyl-thiophene Anticancer (MCF-7) IC50 1.28 µg/mL; conjugated thiophene ring enhances π-π stacking with cellular targets .

Molecular Docking and Binding Affinities

  • Target Compound: Predicted to bind thymidylate synthase (anticancer target) with moderate affinity, though less potent than 5-arylidenethiazolidinones .
  • N-Phenyl-5-[pyridin-3-yl]-1,3,4-thiadiazol-2-amine : Exhibits superior binding energy (-9.2 kcal/mol) as a FabH inhibitor, attributed to pyridine’s π-stacking .

Biological Activity

5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound belonging to the class of thiadiazoles, characterized by its unique structural features, including a nitrophenyl group and a thiadiazole core. The molecular formula of this compound is C₈H₅FN₄O₂S. Its biological activity has garnered significant attention due to its interactions with various enzymes and cellular pathways, making it a potential candidate for therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes such as carbonic anhydrases and oxidoreductases. These enzymes play critical roles in pH regulation and ion transport within cells. The compound also modulates cell signaling pathways by interacting with kinases and phosphatases, influencing gene expression and cellular metabolism.

Inhibition Studies

Recent studies have demonstrated that this compound exhibits potent inhibitory effects on various biological targets. For instance:

  • Carbonic Anhydrases : The compound has shown selective inhibition of human carbonic anhydrases (hCA I, hCA II, hCA IX, and hCA XII) at nanomolar concentrations, indicating its potential as a therapeutic agent in conditions where these enzymes are implicated .
  • Kinase Activity : It has been reported to modulate kinase activities involved in cell signaling pathways, thereby affecting cellular responses to external stimuli.

Cytotoxicity and Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies have indicated that the compound exhibits cytotoxic effects against various cancer cell lines:

Cell LineIC₅₀ (µM)Mechanism of Action
MCF-70.65Induction of apoptosis via p53 activation
HeLa2.41Cell cycle arrest at G0-G1 phase
A5491.20Disruption of DNA replication machinery

These findings suggest that the compound may induce apoptosis and inhibit proliferation in cancer cells through multiple mechanisms .

Study 1: Antitumor Activity

In a study evaluating the antitumor activity of various thiadiazole derivatives, this compound was found to have significant cytotoxicity against MCF-7 breast cancer cells. Flow cytometry analysis revealed that the compound effectively induced apoptosis in a dose-dependent manner, with increased levels of p53 and caspase-3 cleavage observed .

Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibition profile of the compound against carbonic anhydrases. The results indicated that it selectively inhibited hCA IX at a K_i value of 89 pM, highlighting its potential for targeting tumor-associated carbonic anhydrases in cancer therapy .

Q & A

Basic: What are the optimal synthetic routes for 5-(4-Fluoro-2-nitrophenyl)-1,3,4-thiadiazol-2-amine?

Answer:
The synthesis typically involves cyclocondensation of 2-fluoro-4-nitrobenzoic acid with thiosemicarbazide under reflux conditions in the presence of phosphorus oxychloride (POCl₃) as a catalyst. Key steps include:

  • Reaction conditions : Heating at 90°C for 3–6 hours in anhydrous conditions to promote thiadiazole ring formation .
  • Purification : Precipitation by pH adjustment (ammonia solution) followed by recrystallization from ethanol or acetone to achieve >95% purity .
  • Monitoring : Thin-layer chromatography (TLC) using ethyl acetate/hexane (1:3) as the mobile phase to track reaction progress .

Advanced: How does the substitution pattern on the phenyl ring influence the compound’s biological activity?

Answer:
The electron-withdrawing nitro (-NO₂) and fluoro (-F) groups at the 2- and 4-positions of the phenyl ring enhance electrophilicity, facilitating interactions with biological targets (e.g., enzymes). Studies on analogous compounds show:

  • Nitro groups increase DNA intercalation potential, correlating with anticancer activity .
  • Fluorine substitution improves metabolic stability and bioavailability by reducing oxidative degradation .
    Comparative assays with derivatives lacking these groups (e.g., unsubstituted phenyl) show diminished activity, confirming the critical role of substitution .

Advanced: What intermolecular interactions stabilize the crystal structure of this compound?

Answer:
X-ray crystallography reveals two key interactions:

  • N–H···N hydrogen bonds between the amine group (N4–H4A) and adjacent thiadiazole nitrogen (N3), with bond lengths of 2.16 Å and angles of 167° .
  • C–H···O interactions between aromatic hydrogens (C3–H3B) and nitro oxygen (O1), contributing to a layered supramolecular architecture .
    These interactions are critical for stabilizing the planar conformation of the thiadiazole and nitro-phenyl moieties, which may influence solid-state reactivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:
A multi-technique approach is recommended:

  • ¹H/¹³C NMR : Confirm substituent positions via distinct aromatic proton signals (δ 7.0–8.0 ppm) and fluorine coupling patterns .
  • FT-IR : Identify thiadiazole ring vibrations (C=N stretch at ~1562 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • X-ray diffraction : Resolve bond lengths (e.g., S–C bond: 1.74 Å) and dihedral angles (27.1° between thiadiazole and phenyl rings) .

Advanced: How can computational methods like DFT predict the compound’s reactivity?

Answer:
Density functional theory (DFT) calculations can model:

  • Electrostatic potential surfaces : Highlight nucleophilic regions (e.g., nitro group) prone to attack, guiding derivatization strategies .
  • Frontier molecular orbitals (HOMO/LUMO) : Predict charge-transfer interactions with biological targets. For example, low LUMO energy (-1.8 eV) suggests strong electron-accepting capacity, aligning with observed DNA-binding activity .
    Validation against experimental XRD data (e.g., bond angle deviations <2%) ensures computational reliability .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:
Contradictions often arise from assay variability (e.g., cell line selection, concentration ranges). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HeLa for anticancer assays) and controls .
  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing -NO₂ with -CN) to isolate contributing factors .
  • Meta-analysis : Pool data from independent studies to identify trends (e.g., IC₅₀ values <10 μM correlate with fluorine substitution) .

Basic: What are the key challenges in scaling up the synthesis of this compound?

Answer:
While lab-scale synthesis achieves ~65% yield, scaling up faces:

  • Solvent limitations : Ethanol recrystallization becomes inefficient; switch to acetone/water mixtures improves yield .
  • Byproduct formation : Optimize POCl₃ stoichiometry (1:3 molar ratio) to minimize thiosemicarbazide decomposition .
  • Safety : Exothermic reactions require controlled heating (<90°C) to prevent runaway conditions .

Advanced: What mechanistic insights explain its antimicrobial activity?

Answer:
The compound disrupts microbial cell walls via:

  • Thiadiazole-thiol interaction : Sulfur atoms chelate essential metal ions (e.g., Mg²⁺ in bacterial enzymes) .
  • Nitro group reduction : Generates reactive oxygen species (ROS) under microbial reductase activity, inducing oxidative stress .
    Resistance studies show mutations in reductase genes (e.g., nfsA in E. coli) reduce efficacy, confirming the nitro-dependent mechanism .

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